molecular formula C15H12ClFN4S B12004670 3-(3-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine CAS No. 577997-94-5

3-(3-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine

Cat. No.: B12004670
CAS No.: 577997-94-5
M. Wt: 334.8 g/mol
InChI Key: ABBOMWRXRCTHGW-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is a chemical compound with a complex structure that includes a triazole ring, a chlorophenyl group, and a fluorobenzylthio moiety

Preparation Methods

The synthesis of 3-(3-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorophenyl derivatives and suitable reagents to attach the chlorophenyl group to the triazole ring.

    Attachment of the Fluorobenzylthio Moiety: This step involves the reaction of the triazole intermediate with a fluorobenzylthio compound under specific conditions to form the final product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

3-(3-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-(3-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:

    2-Fluorobenzyl N-(3-chlorophenyl)carbamate: This compound has a similar structure but differs in the functional groups attached to the core structure.

    4-Fluorobenzyl N-(3-chlorophenyl)carbamate: Another similar compound with variations in the position of the fluorine atom.

    3-Chlorophenyl N-(2,4-dichlorophenyl)carbamate: This compound has additional chlorine atoms, leading to different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

577997-94-5

Molecular Formula

C15H12ClFN4S

Molecular Weight

334.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12ClFN4S/c16-12-6-3-5-10(8-12)14-19-20-15(21(14)18)22-9-11-4-1-2-7-13(11)17/h1-8H,9,18H2

InChI Key

ABBOMWRXRCTHGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)F

Origin of Product

United States

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